Methyl 7-hydroxyhept-5-enoate
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Overview
Description
Methyl 7-hydroxyhept-5-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant aromas and are often found in natural products such as fruits and flowers. This compound, specifically, features a hydroxyl group and a double bond within its heptanoate chain, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 7-hydroxyhept-5-enoate can be synthesized through several methods. One common approach involves the esterification of 7-hydroxyhept-5-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired ester in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-hydroxyhept-5-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed
Oxidation: 7-oxohept-5-enoate.
Reduction: 7-hydroxyhept-5-enol.
Substitution: 7-chlorohept-5-enoate.
Scientific Research Applications
Methyl 7-hydroxyhept-5-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways involving esters.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism by which methyl 7-hydroxyhept-5-enoate exerts its effects involves interactions with various molecular targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The ester functional group can undergo hydrolysis, releasing the corresponding alcohol and acid, which can further participate in biological pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 7-hydroxyheptanoate: Lacks the double bond present in methyl 7-hydroxyhept-5-enoate.
Ethyl 7-hydroxyhept-5-enoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 6-hydroxyhept-5-enoate: Hydroxyl group is located at a different position on the heptanoate chain.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a double bond within its structure. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
76871-77-7 |
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Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
methyl 7-hydroxyhept-5-enoate |
InChI |
InChI=1S/C8H14O3/c1-11-8(10)6-4-2-3-5-7-9/h3,5,9H,2,4,6-7H2,1H3 |
InChI Key |
XPKQXJRFMMKWAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC=CCO |
Origin of Product |
United States |
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